6-Hydroxy-5-iodonicotinic acid
CAS No.: 365413-19-0
Cat. No.: VC2270683
Molecular Formula: C6H4INO3
Molecular Weight: 265.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 365413-19-0 |
---|---|
Molecular Formula | C6H4INO3 |
Molecular Weight | 265.01 g/mol |
IUPAC Name | 5-iodo-6-oxo-1H-pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H4INO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) |
Standard InChI Key | LOOGOBRZJFUZLN-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC=C1C(=O)O)I |
Canonical SMILES | C1=C(C(=O)NC=C1C(=O)O)I |
Introduction
Chemical Properties and Structure
6-Hydroxy-5-iodonicotinic acid possesses a complex electronic structure due to the combined influence of its functional groups. The pyridine nitrogen contributes basic character, while the carboxylic acid group provides acidic properties, resulting in an amphoteric compound. The structure features a pyridine ring with the carboxylic acid group positioned at the 3-position, creating a nicotinic acid scaffold, while the iodine and hydroxyl substituents occupy the 5 and 6 positions, respectively .
As mentioned previously, the compound exists in a tautomeric equilibrium between its hydroxy and oxo forms, with the latter being predominant as indicated by its IUPAC name. This tautomerism influences both its physical properties and chemical reactivity.
Table 1: Chemical Identification and Structural Properties of 6-Hydroxy-5-iodonicotinic acid
Property | Value |
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CAS Number | 365413-19-0 |
Molecular Formula | C6H4INO3 |
Molecular Weight | 265.01 g/mol |
IUPAC Name | 5-iodo-6-oxo-1H-pyridine-3-carboxylic acid |
Synonyms | 6-Hydroxy-5-iodonicotinic acid; 6-Hydroxy-5-iodopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H4INO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) |
Standard InChIKey | LOOGOBRZJFUZLN-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC=C1C(=O)O)I |
PubChem Compound ID | 22271437 |
LogP | 1.09 |
The chemical structure of 6-Hydroxy-5-iodonicotinic acid presents several reactive sites that can be exploited for various chemical transformations:
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The iodine atom at position 5 serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly valuable for metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.).
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The hydroxyl/oxo group at position 6 can participate in esterification, etherification, or can be converted to other functional groups such as halogens (as seen with related compounds) .
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The carboxylic acid group at position 3 provides opportunities for esterification, amidation, reduction, and other transformations typical of carboxylic acids.
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The pyridine nitrogen can act as a coordination site for metals or participate in quaternization reactions.
When handling this compound, standard laboratory safety practices should be followed, including:
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Use of appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses.
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Working in a well-ventilated area or fume hood.
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Avoiding contact with skin, eyes, and respiratory system.
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Proper disposal according to local regulations for chemical waste.
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